3-Chloro-6-hydrazinylpyridazine hydrate
Overview
Description
3-Chloro-6-hydrazinylpyridazine hydrate, also known by its IUPAC name 3-Chloro-6-hydrazinopyridazine hydrate, is a chemical compound with the molecular formula C4H7ClN4O . It has an average mass of 162.578 Da and a monoisotopic mass of 162.030838 Da . This compound is used as a research chemical .
Synthesis Analysis
The synthesis of 3-Chloro-6-hydrazinylpyridazine hydrate can be achieved by reacting 3,6-Dichloropyridazine with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-hydrazinylpyridazine hydrate consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 3rd position and a hydrazine group at the 6th position .Physical And Chemical Properties Analysis
3-Chloro-6-hydrazinylpyridazine hydrate is a solid substance . It has a melting point of 137-141 °C (lit.) . The compound’s molecular formula is C4H7ClN4O, and it has an average mass of 162.578 Da and a monoisotopic mass of 162.030838 Da .Scientific Research Applications
Molecular Structure and Crystallography
3-Chloro-6-hydrazinylpyridazine hydrate demonstrates interesting molecular structure and crystallography properties. The compound's planar structure and dihedral angle orientation contribute to its unique physical properties. Specifically, studies have shown that the 3-chloro-6-hydrazinylpyridazine unit is planar and the molecules are linked in non-planar dimers via N—H⋯N hydrogen bonds, forming graph-set ring motifs in crystal structures (Ather, Tahir, Khan, & Athar, 2010).
Synthesis of Novel Compounds
3-Chloro-6-hydrazinylpyridazine hydrate is a key intermediate in the synthesis of various novel compounds. It's used in reactions to form isothiocyanate derivatives, pyrimido[4,5-c]pyridazine derivatives, and s-triazolo derivatives. These reactions showcase the compound's versatility in generating new chemical entities with potential applications in pharmaceuticals and material science (Abdel Moneam, 2004).
Derivative Synthesis and Potential Biological Activity
The compound is instrumental in the synthesis of various derivatives, including pyridazinotriazine and other fused compounds. These synthesized derivatives have been evaluated for biological activities such as antiviral properties against hepatitis A virus, indicating potential therapeutic applications (Flefel et al., 2017).
Chemical Structure Analysis and Medicinal Chemistry
In medicinal chemistry, the compound's derivatives, particularly pyridazine analogs, have shown significant importance. Structural analysis, DFT calculations, and Hirshfeld surface studies elucidate the intricate intermolecular interactions and energy frameworks, contributing to our understanding of their pharmaceutical potential (Sallam et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(6-chloropyridazin-3-yl)hydrazine;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4.H2O/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOWXUYMUQNFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-hydrazinylpyridazine hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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